4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromine and chlorine-substituted phenyl group attached to the thiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromine and chlorine-substituted phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromo-2-chlorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with a similar phenyl group but lacking the thiazole ring.
2-Bromo-N-(4-chlorophenyl)acetamide: Another compound with a bromine and chlorine-substituted phenyl group but with different functional groups attached.
Uniqueness
4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H6BrClN2S |
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Molecular Weight |
289.58 g/mol |
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChI Key |
XTDLHVPAGNWJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CSC(=N2)N |
Origin of Product |
United States |
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